5-(Trifluoromethoxy)benzo[d][1,3]dioxole
Description
Properties
Molecular Formula |
C8H5F3O3 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2 |
InChI Key |
QVAMQSUCRLFSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Common Strategies
Nucleophilic Substitution on Halogenated Precursors : A common method involves first preparing a 5-halogenated benzo[d]dioxole (e.g., 5-bromo or 5-iodo derivative) and then performing nucleophilic substitution with trifluoromethoxide sources or trifluoromethylation reagents.
Direct Trifluoromethoxylation : Recent advances in trifluoromethoxylation chemistry allow direct introduction of the OCF3 group onto aromatic rings using reagents such as trifluoromethyl hypofluorite or other electrophilic trifluoromethoxylating agents, often under transition metal catalysis.
Detailed Experimental Procedures and Data
Preparation of 5-Bromo-2,2-difluorobenzo[d]dioxole (Precursor)
A key intermediate for trifluoromethoxylation is the 5-bromo derivative of 2,2-difluorobenzo[d]dioxole, synthesized by bromination of 2,2-difluorobenzo[d]dioxole under controlled conditions:
Nucleophilic Substitution to Introduce Trifluoromethoxy Group
The 5-bromo derivative can undergo nucleophilic substitution with trifluoromethoxide anion sources to yield 5-(trifluoromethoxy)benzo[d]dioxole. While specific reaction conditions for this step are less commonly detailed in open literature, typical conditions involve:
- Use of trifluoromethoxide salts or in situ generation of trifluoromethoxide nucleophile.
- Polar aprotic solvents such as DMF or DMSO.
- Elevated temperatures (often 80-130 °C).
- Reaction times ranging from several hours to overnight.
Alternative Routes
- Electrophilic Trifluoromethoxylation : Direct electrophilic trifluoromethoxylation of benzo[d]dioxole derivatives using reagents like trifluoromethyl hypofluorite under catalysis can be employed, though these methods require specialized reagents and setups.
Summary Table of Preparation Steps
Analytical Characterization
The final compound and intermediates are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR, ^13C NMR, and ^19F NMR to confirm the substitution pattern and fluorine environment.
- High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular weight and formula.
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : To assess purity.
- Infrared Spectroscopy (IR) : To detect characteristic functional groups.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Medicinal Chemistry
Research indicates that derivatives of 5-(trifluoromethoxy)benzo[d][1,3]dioxole exhibit notable biological activities. These compounds have been investigated for their potential as inhibitors of various enzymes and receptors. For instance, studies have shown that certain derivatives can act as reversible inhibitors of monoamine oxidases (MAO A and B), which are important targets in the treatment of neurological disorders .
2. Anticancer Activity
A specific derivative was tested for its inhibitory activity against an oncogenic kinase panel, demonstrating high selectivity towards RAF1 serine/threonine kinase. This compound inhibited RAF1 kinase activity by 96.47% at a concentration of 10 µM, indicating its potential as a selective inhibitor for melanoma treatment .
Synthetic Methodologies
The synthesis of 5-(trifluoromethoxy)benzo[d][1,3]dioxole can be achieved through various methods:
- Pd-Catalyzed Direct Arylations : Recent studies have demonstrated the successful application of palladium-catalyzed direct arylation techniques to synthesize this compound efficiently. For example, reactions involving heteroaromatic substrates with brominated trifluoromethoxybenzene yielded high conversion rates and product yields .
- Trifluoromethoxylation Processes : Innovative methods for trifluoromethoxylation of arenes have been developed, which enhance the accessibility of this compound for further functionalization .
Comparative Studies
A comparison with structurally similar compounds reveals the unique properties of 5-(trifluoromethoxy)benzo[d][1,3]dioxole:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Trifluoromethyl)benzo[d][1,3]dioxole | Contains a trifluoromethyl group | Exhibits different reactivity patterns |
| 5-(Difluoromethoxy)benzo[d][1,3]dioxole | Has a difluoromethoxy substituent | Potentially less potent due to reduced electronegativity |
| 5-(Methoxy)benzo[d][1,3]dioxole | Simple methoxy group | Lacks strong electron-withdrawing effects |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl group on a phenolic structure | Different biological activity profile |
The presence of the trifluoromethoxy group enhances the stability and reactivity of 5-(trifluoromethoxy)benzo[d][1,3]dioxole compared to its analogs.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the benzo[d][1,3]dioxole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups () enhance electrophilic aromatic substitution resistance due to their strong electron-withdrawing nature.
- Reactivity : Chloromethyl derivatives () exhibit higher reactivity in nucleophilic substitution reactions compared to sulfur- or oxygen-containing analogs.
- Synthetic Flexibility : Metal-free methods () and palladium-catalyzed protocols () enable regioselective functionalization, critical for accessing diverse analogs.
Antitumor Activity
- Dihydrostilbene Derivatives : Compound A (5-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-7-methoxybenzo[d][1,3]dioxol-4-ol) and its analogs (e.g., compound 3-1) showed IC₅₀ values of 14.8 μM against KB oral cancer cells, highlighting the importance of methoxy and benzodioxole substituents .
- DNA Polymerase Inhibition : (E)-5-(4-Nitrostyryl)benzo[d][1,3]dioxole (Compound-1) was identified as a potent inhibitor of DNA polymerase α, emphasizing the role of nitro groups in biomolecular interactions .
Enzyme Inhibition and Stability
Physicochemical Properties
Industrial and Agricultural Relevance
- Fluorinated Compounds : The trifluoromethoxy group’s resistance to metabolic degradation makes it valuable in pesticide design .
Biological Activity
5-(Trifluoromethoxy)benzo[d][1,3]dioxole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its reactivity and stability, making it a candidate for various biological applications, including anticancer and antifungal activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-(Trifluoromethoxy)benzo[d][1,3]dioxole is characterized by a trifluoromethoxy group attached to a benzo[d][1,3]dioxole framework. Its molecular formula is C₈H₅F₃O₂, which contributes to its unique properties.
Biological Activities
Research indicates that 5-(trifluoromethoxy)benzo[d][1,3]dioxole exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that compounds similar to 5-(trifluoromethoxy)benzo[d][1,3]dioxole can inhibit cancer cell growth through various mechanisms. For instance, they may interact with topoisomerase II or modulate pathways involving the p53 tumor suppressor protein .
- Antifungal Activity : The compound has also been reported to possess antifungal properties, making it a potential agent against fungal infections .
- Neuroprotective Effects : Related compounds have demonstrated neuroprotective effects by inhibiting glutamate release and modulating ion channels, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 5-(trifluoromethoxy)benzo[d][1,3]dioxole:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Trifluoromethyl)benzo[d][1,3]dioxole | Contains a trifluoromethyl group | Exhibits different reactivity patterns |
| 5-(Difluoromethoxy)benzo[d][1,3]dioxole | Has a difluoromethoxy substituent | Potentially less potent due to reduced electronegativity |
| 5-(Methoxy)benzo[d][1,3]dioxole | Simple methoxy group | Lacks strong electron-withdrawing effects |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl group on a phenolic structure | Different biological activity profile |
Anticancer Mechanisms
In one study, derivatives of 5-(trifluoromethoxy)benzo[d][1,3]dioxole were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that the trifluoromethoxy group plays a critical role in enhancing the anticancer properties of these compounds .
Neuroprotective Studies
Another investigation focused on the neuroprotective effects of related trifluoromethoxy compounds. These studies revealed that they could effectively block voltage-gated sodium channels at low concentrations (around 0.1 µM), thereby reducing excitotoxicity in neuronal cells . This highlights the therapeutic potential of such compounds in treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
